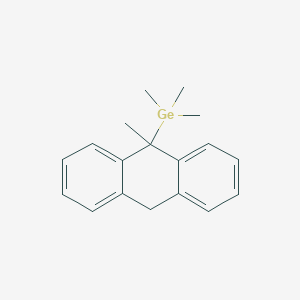
9-Trimethylgermyl-9-methyl-9,10-dihydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Trimethylgermyl-9-methyl-9,10-dihydroanthracene is an organogermanium compound that features a germanium atom bonded to a methyl group and an anthracene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-trimethylgermyl-9-methyl-9,10-dihydroanthracene typically involves the reaction of trichlorogermane with 9-methylanthracene. The reaction proceeds through the addition of trichlorogermane to the aromatic multiple bonds of 9-methylanthracene, followed by the action of excess methylmagnesium bromide (CH3MgBr) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
9-Trimethylgermyl-9-methyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the germanium center or the anthracene moiety.
Substitution: The compound can participate in substitution reactions, where the germanium or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of functionalized anthracene derivatives.
Scientific Research Applications
9-Trimethylgermyl-9-methyl-9,10-dihydroanthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Mechanism of Action
The mechanism by which 9-trimethylgermyl-9-methyl-9,10-dihydroanthracene exerts its effects involves the interaction of the germanium center with various molecular targets. The germanium atom can form stable complexes with Lewis bases, influencing the reactivity and stability of the compound. Additionally, the anthracene moiety can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 9-Trimethylsilyl-9-methyl-9,10-dihydroanthracene
- 9-Trimethylstannyl-9-methyl-9,10-dihydroanthracene
- 9-t-Butyl-9-methyl-9,10-dihydroanthracene
Uniqueness
Compared to similar compounds, 9-trimethylgermyl-9-methyl-9,10-dihydroanthracene exhibits unique properties due to the presence of the germanium atom. Germanium’s ability to form stable complexes with various ligands and its unique electronic properties differentiate it from silicon and tin analogs. This makes this compound particularly interesting for applications requiring specific electronic or structural characteristics .
Properties
CAS No. |
88020-59-1 |
|---|---|
Molecular Formula |
C18H22Ge |
Molecular Weight |
311.0 g/mol |
IUPAC Name |
trimethyl-(9-methyl-10H-anthracen-9-yl)germane |
InChI |
InChI=1S/C18H22Ge/c1-18(19(2,3)4)16-11-7-5-9-14(16)13-15-10-6-8-12-17(15)18/h5-12H,13H2,1-4H3 |
InChI Key |
KBBGDMXAHIFKQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2CC3=CC=CC=C31)[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14394086.png)
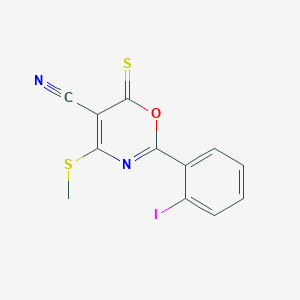
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)
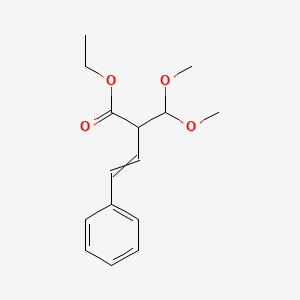
![2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14394096.png)
![1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B14394113.png)
![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea](/img/structure/B14394126.png)

![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)
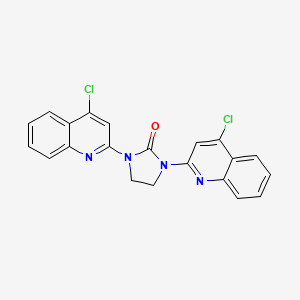
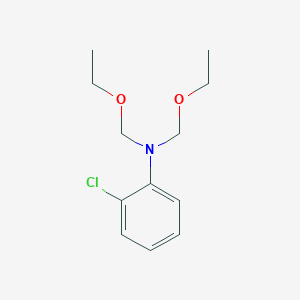
![2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide](/img/structure/B14394163.png)
![6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14394165.png)
